methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted at positions 3 and 4 with methyl groups, at position 6 with a chlorine atom, and at position 7 with a methoxy-linked methyl benzoate moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
methyl 4-[(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-12(2)19(22)26-17-9-18(16(21)8-15(11)17)25-10-13-4-6-14(7-5-13)20(23)24-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMQOQZLVCBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
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Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under reflux conditions to form the chromen-2-one intermediate .
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Introduction of the Chloro Substituent: : The chloro substituent can be introduced by reacting the chromen-2-one intermediate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under anhydrous conditions to ensure the formation of the desired chloro derivative .
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Esterification: : The final step involves the esterification of the chloro-substituted chromen-2-one with methyl 4-hydroxybenzoate. This reaction can be catalyzed by a base such as triethylamine and carried out in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines .
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Substitution: : The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various chromen-2-one derivatives with potential biological activities .
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Biology: : In biological research, the compound is studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor binding studies .
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Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
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Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
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Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
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Receptor Binding: : The compound may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways .
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Antioxidant Activity: : The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Coumarin Derivatives
Substituent Effects on Physicochemical Properties
Chlorine and Methyl Groups on Chromenone Core The target’s 6-chloro and 3,4-dimethyl substituents increase molecular weight (MW) and lipophilicity compared to the unsubstituted chromenone in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . Chlorine, as an electron-withdrawing group, may enhance stability and influence π-π stacking interactions in biological targets.
Benzoate Functionalization
- The methyl ester in the target and the 4-chlorobenzoate in improve lipophilicity relative to the carboxylic acid in , which may enhance membrane permeability. However, the acid group in offers hydrogen-bonding capacity, favoring aqueous solubility.
Synthetic Accessibility
- Esterification and etherification reactions are common in synthesizing such compounds. Tools like SHELXL (for crystallographic refinement) and WinGX/ORTEP (for structural visualization) are critical in confirming substituent positions and stereochemistry .
Biological Activity
Methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It consists of a benzoate moiety linked to a chromenyl group, which is known for its diverse biological activities. The presence of the chloro and dimethyl substituents on the chromenyl ring enhances its reactivity and potential biological interactions.
Antioxidant Activity
Research indicates that derivatives of chromenyl compounds exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial effects of several chromenyl derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating significant antibacterial potential .
- Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM respectively. This suggests that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The chromenyl structure allows for electron donation, neutralizing free radicals.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, altering their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
